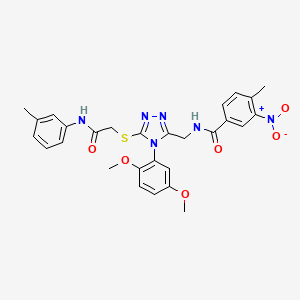

N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

Description

This compound is a structurally complex heterocyclic molecule featuring a 1,2,4-triazole core functionalized with a 2,5-dimethoxyphenyl group at position 4, a thioether-linked 2-oxo-2-(m-tolylamino)ethyl moiety at position 5, and a 4-methyl-3-nitrobenzamide substituent at the methyl group of the triazole ring. Its synthesis likely involves multistep reactions, including cyclization, nucleophilic substitution, and amidation. The compound’s design incorporates pharmacophoric elements such as the triazole ring (known for metabolic stability), the nitro group (electron-withdrawing properties), and the thioether linkage (enhanced lipophilicity), making it a candidate for biological activity studies.

Properties

IUPAC Name |

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O6S/c1-17-6-5-7-20(12-17)30-26(35)16-41-28-32-31-25(33(28)23-14-21(39-3)10-11-24(23)40-4)15-29-27(36)19-9-8-18(2)22(13-19)34(37)38/h5-14H,15-16H2,1-4H3,(H,29,36)(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWRHQMKXKBQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 2,5-dimethoxyphenyl group and the thioether linkage contributes to its structural complexity and potential reactivity. The nitro group may enhance its biological potency by influencing electron distribution within the molecule.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit notable antimicrobial properties. For instance, related triazole derivatives have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds typically range from 36.5 to 372 μM against different strains .

| Compound | Target Bacteria | MIC (μM) | MBC (μM) |

|---|---|---|---|

| Triazole Derivative A | MRSA | 248–372 | 372–1240 |

| Triazole Derivative B | E. coli | 36.5 | 73.1 |

The specific compound may exhibit similar or enhanced activity due to its unique substituents, particularly the dimethoxyphenyl and nitro groups.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies on related triazole compounds suggest that they can effectively combat fungal infections, with some derivatives achieving significant antifungal activity at low concentrations .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell wall synthesis or DNA replication in microbial cells.

- Disruption of Membrane Integrity : By affecting membrane permeability through ergosterol synthesis inhibition, the compound can lead to cell lysis in fungi.

- Interaction with Receptors : It may also interact with biological receptors or enzymes that are crucial for cellular functions in pathogens.

Case Studies and Research Findings

A study investigating various triazole derivatives highlighted the structure-activity relationship (SAR) that influences their antimicrobial efficacy. Modifications such as the introduction of methoxy groups or changes in substituent patterns were shown to enhance activity against resistant strains .

In another case study focusing on the synthesis of similar compounds, researchers reported promising results in vitro against multiple bacterial strains with MIC values significantly lower than those of conventional antibiotics like ampicillin .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring, such as N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide, exhibit significant antimicrobial properties. Triazoles are known for their efficacy against a variety of pathogens including bacteria and fungi. Studies have shown that derivatives of triazole can inhibit the growth of resistant strains of bacteria, making them candidates for new antibiotic therapies .

Anticancer Properties

The compound has been investigated for its anticancer potential. Triazole derivatives are reported to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. The presence of the nitro group in this compound may enhance its activity against specific cancer types by targeting cellular pathways involved in tumor growth .

Antifungal Applications

Triazoles are widely used as antifungal agents in clinical settings. The specific structure of this compound could offer improved efficacy against fungal infections, particularly those resistant to existing treatments .

Fungicides

Given the antifungal properties of triazoles, this compound may serve as a fungicide in agricultural practices. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal diseases, thus enhancing agricultural productivity and sustainability .

Plant Growth Regulators

Compounds similar to this compound may also function as plant growth regulators. Research suggests that triazole derivatives can modulate plant hormone levels and improve stress resistance in plants .

Organic Electronics

The unique chemical structure of this compound allows it to be explored as a building block for organic semiconductors. Its electronic properties could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Coatings and Polymers

The incorporation of triazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for coatings that require durability and resistance to environmental degradation .

Case Studies and Research Findings

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Comparison

Key Observations :

- The target compound’s 1,2,4-triazole core distinguishes it from thiadiazole (8a) or thiazolidinone (4g) analogs.

- Its thioether linkage is structurally analogous to S-alkylated triazoles in but differs in substituent complexity .

- The nitrobenzamide group is rare in the cited analogs; most related compounds feature simpler amides or carboxamides (e.g., 8a, 4g) .

Key Observations :

- The target compound’s synthesis would likely mirror S-alkylated triazole protocols () but with additional steps for introducing the nitrobenzamide and dimethoxyphenyl groups.

- Yields for analogous compounds range from 45% to 80%, suggesting moderate efficiency for such multistep syntheses .

Physicochemical Properties

Key Observations :

- The target compound’s nitro group would reduce solubility compared to non-nitrated analogs (e.g., 8a).

- Thioether linkages (as in S-alkylated triazoles) enhance lipophilicity but may reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.